![molecular formula C19H23N3O2 B2898311 3,4-Dihydro-2H-chromen-2-yl-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone CAS No. 2320143-26-6](/img/structure/B2898311.png)
3,4-Dihydro-2H-chromen-2-yl-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydro-2H-chromen-2-yl-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone, also known as DMCM, is a compound that has been widely studied for its potential therapeutic applications. It belongs to the class of benzodiazepine receptor antagonists and has been found to have a variety of biochemical and physiological effects. We will also explore future directions for research on this compound.
Mecanismo De Acción
3,4-Dihydro-2H-chromen-2-yl-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone acts as a benzodiazepine receptor antagonist, which means that it blocks the effects of benzodiazepines on the GABA-A receptor. GABA is an inhibitory neurotransmitter that reduces neuronal excitability, and benzodiazepines enhance the effects of GABA by binding to the GABA-A receptor. This compound blocks the effects of benzodiazepines on the GABA-A receptor, which leads to an increase in neuronal excitability and the induction of anxiety.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of glutamate, an excitatory neurotransmitter, in the hippocampus and amygdala, which are regions of the brain involved in anxiety and fear. This compound has also been found to increase the release of corticotropin-releasing hormone (CRH), a hormone that is involved in the stress response. In addition, this compound has been found to decrease the release of dopamine, a neurotransmitter that is involved in reward and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4-Dihydro-2H-chromen-2-yl-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied, and it has a known mechanism of action. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, this compound has some limitations for lab experiments. It has a short half-life, which means that its effects are relatively short-lived. In addition, it can induce anxiety in animal models, which can be a confounding factor in studies that aim to measure anxiety or fear.
Direcciones Futuras
There are several future directions for research on 3,4-Dihydro-2H-chromen-2-yl-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone. One area of interest is the potential therapeutic applications of this compound for anxiety disorders and epilepsy. Another area of interest is the development of more selective benzodiazepine receptor antagonists that do not induce anxiety. In addition, there is a need for further research on the biochemical and physiological effects of this compound, particularly its effects on glutamate and CRH. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of this compound, including its half-life and distribution in the body.
Métodos De Síntesis
3,4-Dihydro-2H-chromen-2-yl-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone can be synthesized through a multi-step process involving the condensation of 3,4-Dihydro-2H-chromen-2-one with 4-(3-methylimidazol-4-yl)piperidine in the presence of a base such as potassium carbonate. The resulting compound is then treated with an acid to yield this compound.
Aplicaciones Científicas De Investigación
3,4-Dihydro-2H-chromen-2-yl-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone has been extensively studied for its potential therapeutic applications. It has been found to have anxiogenic effects, which means that it can induce anxiety in animal models. This property makes it a useful tool for studying the mechanisms of anxiety and the effects of anxiolytic drugs. This compound has also been found to have anticonvulsant properties, and it has been studied as a potential treatment for epilepsy. In addition, this compound has been found to have anti-inflammatory effects, and it has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
3,4-dihydro-2H-chromen-2-yl-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-21-13-20-12-16(21)14-8-10-22(11-9-14)19(23)18-7-6-15-4-2-3-5-17(15)24-18/h2-5,12-14,18H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPQUQDILWJRPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2CCN(CC2)C(=O)C3CCC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

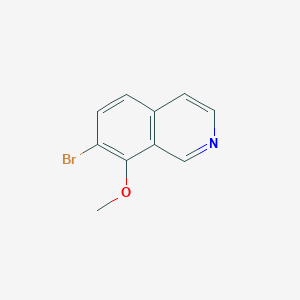

![2-[(Benzenesulfonyl)methyl]-4-(trifluoromethyl)pyridine](/img/structure/B2898233.png)
![1-{[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine](/img/structure/B2898237.png)
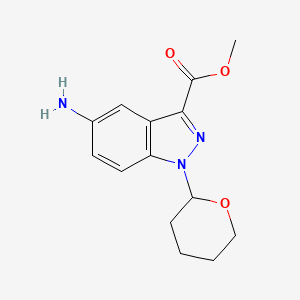
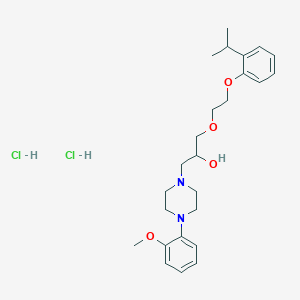
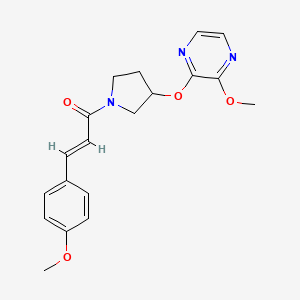
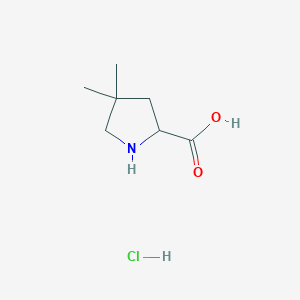
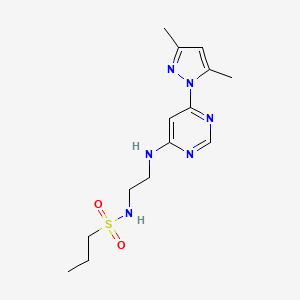
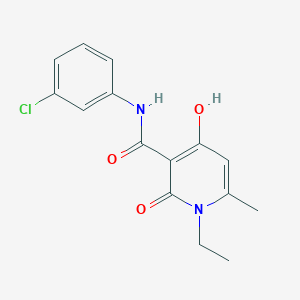
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2898245.png)
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N'-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2898246.png)
![7-(4-chlorophenyl)-3-(3,4-dichlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2898248.png)
![3-(4-Bromophenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2898251.png)